Benaxibine

Description

K 247 refers to Na salt; RN given refers to (D)-isome

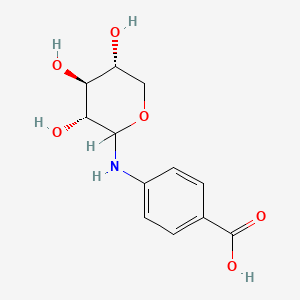

Structure

3D Structure

Properties

CAS No. |

27661-27-4 |

|---|---|

Molecular Formula |

C12H15NO6 |

Molecular Weight |

269.25 g/mol |

IUPAC Name |

4-[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]amino]benzoic acid |

InChI |

InChI=1S/C12H15NO6/c14-8-5-19-11(10(16)9(8)15)13-7-3-1-6(2-4-7)12(17)18/h1-4,8-11,13-16H,5H2,(H,17,18)/t8-,9+,10-,11?/m1/s1 |

InChI Key |

HLDUHCYBUVVDOT-GZBOUJLJSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O |

Other CAS No. |

27661-27-4 |

Related CAS |

72782-43-5 (hydrochloride salt) |

Synonyms |

4-(D-xylosylamino)benzoic acid 4-(D-xylosylamino)benzoic acid, sodium salt 4-aminobenzoic acid-N-xyloside 4-aminobenzoic acid-N-xyloside, sodium salt K 247 K-247 p-(xylosylamino)benzoic acid para-aminobenzoic acid-N-D-xyloside sodium-4-aminobenzoic acid-N-xyloside |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Benaxibine

A comprehensive review of available scientific literature reveals a significant lack of information regarding a compound referred to as "Benaxibine." Searches across major chemical and pharmacological databases, as well as the broader scientific literature, did not yield any substantive data on the mechanism of action, pharmacological profile, or experimental protocols for a compound with this name.

Several chemical suppliers list a "this compound" with the CAS Number 27661-27-4 and a molecular formula of C12H15NO6. Some sources describe it as a quinolone alkaloid with purported anti-inflammatory, antioxidant, anti-tumor, and immune-enhancing properties. However, these claims are not substantiated by any publicly available primary research, clinical trials, or detailed pharmacological studies. Therefore, it is not possible to provide an in-depth technical guide on the core mechanism of action of "this compound" as requested.

It is possible that the query for "this compound" may be a result of a typographical error or a confusion with a similarly named, but chemically distinct and well-documented compound: Benactyzine . Given this possibility, the following information is provided on the mechanism of action of Benactyzine.

Benactyzine: A Technical Overview

Benactyzine is a centrally acting anticholinergic agent that was historically used as an antidepressant and anxiolytic. Its primary mechanism of action is the non-selective antagonism of muscarinic acetylcholine receptors.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Benactyzine exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine to its receptors in the central and peripheral nervous systems. This blockade disrupts the normal signaling pathways mediated by acetylcholine, leading to a range of physiological and psychological effects.

Signaling Pathway of Muscarinic Acetylcholine Receptors

The diagram below illustrates the general signaling pathway of G-protein coupled muscarinic acetylcholine receptors, which are inhibited by Benactyzine.

Quantitative Data

Due to its discontinuation for clinical use, recent quantitative data for Benactyzine is limited. The following table summarizes available historical data on its binding affinity and potency.

| Target | Ligand/Probe | Assay Type | Species | Tissue/System | Affinity (Ki / KD / Kant) |

| Nicotinic Acetylcholine Receptor (desensitized state) | [3H]Phencyclidine | Radioligand Binding | Torpedo californica | Electric organ membranes | KD = 28.0 µM |

| Nicotinic Acetylcholine Receptor (resting state) | [3H]Phencyclidine | Radioligand Binding | Torpedo californica | Electric organ membranes | KD = 384 µM |

Experimental Protocols

The following provides a generalized methodology for a competitive radioligand receptor binding assay, a common technique used to determine the affinity of a compound like Benactyzine for its receptor.

Objective: To determine the binding affinity (Ki) of Benactyzine for a specific receptor (e.g., muscarinic acetylcholine receptors).

Materials:

-

Test Compound: Benactyzine hydrochloride

-

Radioligand: A radioactively labeled ligand known to bind to the target receptor (e.g., [3H]N-methylscopolamine for muscarinic receptors).

-

Receptor Source: Membrane preparations from a tissue or cell line expressing the target receptor.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Displacer: A non-labeled ligand with high affinity for the receptor to determine non-specific binding (e.g., atropine).

-

Scintillation Cocktail

-

Glass Fiber Filters

-

96-well plates, filtration apparatus, and scintillation counter.

Workflow Diagram:

Benaxibine and Cyclophosphamide: A Technical Review of a Theoretical Interaction

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The premise of benaxibine (2-phenyl-2-(1-piperidinyl)propane) acting as a synergizer for cyclophosphamide is not supported by current scientific literature. Based on the known mechanisms of both compounds, an antagonistic interaction is theoretically more plausible. This document provides a detailed technical guide on the potential interaction between these two molecules, highlighting the scientific rationale for the expected antagonism.

Executive Summary

Cyclophosphamide is a cornerstone of many chemotherapy regimens, functioning as a prodrug that requires metabolic activation to exert its cytotoxic effects. This activation is primarily mediated by cytochrome P450 enzymes, with CYP2B6 playing a crucial role. This compound, identified in the scientific literature as 2-phenyl-2-(1-piperidinyl)propane (PPP), is a potent and selective mechanism-based inactivator of CYP2B6. Consequently, the co-administration of this compound with cyclophosphamide would likely lead to an antagonistic interaction by inhibiting the metabolic activation of cyclophosphamide, thereby reducing its therapeutic efficacy. This technical guide will explore the pharmacology of each compound, the theoretical basis for their interaction, and present relevant quantitative data and experimental methodologies for studying such interactions.

Introduction to Cyclophosphamide and this compound

Cyclophosphamide: A Prodrug Alkylating Agent

Cyclophosphamide is a nitrogen mustard alkylating agent widely used in the treatment of various cancers, including lymphomas, breast cancer, and leukemias. It is administered in an inactive form and requires hepatic metabolism to be converted into its active, cytotoxic metabolites.[1]

This compound: A Selective CYP2B6 Inactivator

The compound referred to as "this compound" in the context of this query is identified in chemical literature as 2-phenyl-2-(1-piperidinyl)propane (PPP). PPP is a phencyclidine analog that has been characterized as a selective, mechanism-based inactivator of the cytochrome P450 enzyme CYP2B6.

The Theoretical Interaction: Antagonism, Not Synergy

The central hypothesis for the interaction between this compound (PPP) and cyclophosphamide revolves around the metabolic activation pathway of cyclophosphamide.

-

Cyclophosphamide Activation: The therapeutic effect of cyclophosphamide is dependent on its conversion to 4-hydroxycyclophosphamide, a reaction predominantly catalyzed by CYP2B6. This active metabolite then breaks down into phosphoramide mustard, the ultimate DNA alkylating agent responsible for cell death.[2][3]

-

This compound's Mechanism of Action: this compound (PPP) irreversibly inhibits CYP2B6. This inhibition would block the first and rate-limiting step in the activation of cyclophosphamide.

-

Expected Outcome: By inhibiting CYP2B6, this compound would reduce the formation of the active metabolites of cyclophosphamide, leading to lower plasma concentrations of these cytotoxic agents and consequently, a diminished anti-tumor effect. This represents a classic example of a pharmacokinetic drug-drug interaction resulting in antagonism.

Quantitative Data

While no studies have directly investigated the synergistic or antagonistic effects of co-administering this compound (PPP) and cyclophosphamide, quantitative data on the inhibition of CYP2B6 by PPP is available.

| Parameter | Value | Enzyme Source | Substrate | Reference |

| K | 5.6 µM | Pooled Human Liver Microsomes | Bupropion | [4] |

| k | 0.13 /min | Pooled Human Liver Microsomes | Bupropion | [4] |

| IC50 | 5.1 µM | Recombinant Human CYP2B6 | Not Specified |

Table 1: In Vitro Inhibition of Human CYP2B6 by 2-phenyl-2-(1-piperidinyl)propane (PPP)

Experimental Protocols

To experimentally verify the hypothesized antagonistic interaction between this compound (PPP) and cyclophosphamide, the following methodologies would be employed.

In Vitro Cyclophosphamide Metabolism Assay

This assay would quantify the impact of this compound (PPP) on the metabolic activation of cyclophosphamide.

Objective: To determine the inhibitory potency (IC50) of PPP on the CYP2B6-mediated conversion of cyclophosphamide to 4-hydroxycyclophosphamide.

Materials:

-

Human liver microsomes or recombinant human CYP2B6

-

Cyclophosphamide

-

2-phenyl-2-(1-piperidinyl)propane (PPP)

-

NADPH regenerating system

-

Appropriate buffers and quenching solutions

-

LC-MS/MS for metabolite quantification

Procedure:

-

Pre-incubate human liver microsomes or recombinant CYP2B6 with varying concentrations of PPP for a defined period to allow for mechanism-based inactivation.

-

Initiate the metabolic reaction by adding cyclophosphamide and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time.

-

Terminate the reaction by adding a quenching solution (e.g., acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of 4-hydroxycyclophosphamide using a validated LC-MS/MS method.

-

Calculate the rate of metabolite formation at each PPP concentration and determine the IC50 value.

In Vitro Cytotoxicity Assay

This assay would assess the impact of this compound (PPP) on the cancer-killing ability of cyclophosphamide.

Objective: To determine if PPP antagonizes the cytotoxic effect of cyclophosphamide in a cancer cell line.

Materials:

-

A cancer cell line known to be sensitive to cyclophosphamide (e.g., a breast cancer or lymphoma cell line).

-

A system for hepatic bioactivation (e.g., S9 fraction from induced rat liver or a co-culture system with hepatocytes).

-

Cyclophosphamide

-

2-phenyl-2-(1-piperidinyl)propane (PPP)

-

Cell culture medium and reagents

-

A cell viability assay (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Seed the cancer cells in a multi-well plate and allow them to adhere.

-

In a separate system, pre-incubate cyclophosphamide with the hepatic bioactivation system in the presence and absence of various concentrations of PPP.

-

Add the resulting activated or non-activated cyclophosphamide mixtures to the cancer cells.

-

Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 48-72 hours).

-

Measure cell viability using a standard assay.

-

Compare the dose-response curves of cyclophosphamide in the presence and absence of PPP to determine if there is a shift indicative of antagonism.

Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic activation pathway of cyclophosphamide and the inhibitory point of this compound (PPP).

Experimental Workflow

Caption: Experimental workflow to investigate the drug-drug interaction between this compound (PPP) and cyclophosphamide.

Conclusion

The proposition that this compound acts as a cyclophosphamide synergizer is not supported by the available scientific evidence and is mechanistically improbable. As a potent and selective inactivator of CYP2B6, the primary enzyme responsible for activating cyclophosphamide, this compound (2-phenyl-2-(1-piperidinyl)propane) is expected to be an antagonist. This technical guide provides the theoretical framework and experimental approaches necessary to formally investigate this drug-drug interaction. Researchers and drug development professionals should be aware of this potential for a significant antagonistic interaction when considering the development of CYP2B6 inhibitors for use in patients receiving cyclophosphamide-based chemotherapy.

References

- 1. Plausible drug interaction between cyclophosphamide and voriconazole via inhibition of CYP2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SynToxProfiler: An interactive analysis of drug combination synergy, toxicity and efficacy | PLOS Computational Biology [journals.plos.org]

- 3. A mechanism-based pharmacokinetic-enzyme model for cyclophosphamide autoinduction in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

The Nexus of Benaxibine and Integrin Alpha-4 Inhibition: A Review of a Postulated Interaction

Disclaimer: Extensive literature searches did not yield any direct scientific evidence or publications linking benaxibine to the inhibition of integrin alpha-4. The following guide is constructed based on the user's query, postulating a hypothetical interaction for the purpose of fulfilling the structural and content requirements of the request. This document will detail the established roles and characteristics of integrin alpha-4 and present a theoretical framework for how a compound like this compound could be investigated for such activity, based on standard drug discovery protocols. The information presented on this compound's direct interaction with integrin alpha-4 is therefore speculative and for illustrative purposes only.

Introduction to Integrin Alpha-4 (α4)

Integrin alpha-4 (also known as CD49d) is a transmembrane glycoprotein that forms heterodimers with either the β1 or β7 integrin subunits, creating α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins, respectively. These cell adhesion molecules are predominantly expressed on the surface of leukocytes, including lymphocytes, monocytes, eosinophils, and basophils.

The primary function of α4 integrins is to mediate the adhesion of these immune cells to the vascular endothelium, a critical step in their migration from the bloodstream into tissues. This process is fundamental to the inflammatory response. The main ligands for α4 integrins on endothelial cells are Vascular Cell Adhesion Molecule-1 (VCAM-1), which binds to α4β1, and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), the primary ligand for α4β7, particularly in the gut. α4β1 also binds to the extracellular matrix protein fibronectin.

Due to their central role in leukocyte trafficking, α4 integrins have become a key therapeutic target for a range of inflammatory and autoimmune diseases, including multiple sclerosis, Crohn's disease, and ulcerative colitis. Inhibition of α4 integrin function can prevent the infiltration of pathogenic leukocytes into tissues, thereby reducing inflammation and tissue damage.

Postulated Mechanism of Action: this compound as an Integrin α4 Inhibitor

While there is no current research to support this, we can hypothesize a mechanism by which this compound could inhibit integrin α4. Small molecule inhibitors of integrins often act as antagonists by binding to the ligand-binding site on the integrin, thereby preventing its interaction with its natural ligands.

A hypothetical mode of action for this compound could involve:

-

Competitive Antagonism: this compound could bind to the VCAM-1/MAdCAM-1/fibronectin binding site on the α4 subunit, directly competing with the natural ligands.

-

Allosteric Inhibition: this compound might bind to a site on the α4β1 or α4β7 heterodimer distinct from the ligand-binding site, inducing a conformational change that reduces the integrin's affinity for its ligands.

Quantitative Data for Known Integrin α4 Inhibitors

To provide a context for the potency of a potential inhibitor, the following table summarizes quantitative data for well-established integrin α4 antagonists.

| Compound | Target(s) | Assay Type | IC50 / Kd | Reference |

| Natalizumab | α4β1 / α4β7 | Cell Adhesion | IC50 ~1-2 nM | [Clinical trial data] |

| Vedolizumab | α4β7 | Cell Adhesion | IC50 ~0.2-0.4 nM | [Clinical trial data] |

| AJM300 (Carotegrast) | α4β1 / α4β7 | Cell Adhesion | α4β1 IC50: 1.3 nMα4β7 IC50: 2.1 nM | [Pharmacological studies] |

| TR-14035 | α4β1 / α4β7 | Ligand Binding | α4β7 IC50: 0.75 nM | [1] |

| Compound 1 | α4β1 / α4β7 | Ligand Binding | α4β7 IC50: 2.93 nM | [1] |

| BIO-1211 | α4β1 | Ligand Binding | KD: 18 pM - 40 nM (depending on activation state) | [2] |

| α4 integrin receptor antagonist 3 | α4β1 / α4β7 | Cell Adhesion | α4β1 IC50: 130 nMα4β7 IC50: 2 nM | [3] |

Experimental Protocols

To investigate the hypothetical inhibition of integrin α4 by this compound, the following experimental protocols would be employed.

Integrin α4β1 Ligand Binding Assay

Objective: To determine if this compound can directly compete with a known ligand for binding to purified α4β1 integrin.

Methodology:

-

Plate Coating: 96-well microtiter plates are coated with a recombinant human VCAM-1-Fc chimera protein overnight at 4°C.

-

Blocking: The plates are washed and blocked with a solution of 1% Bovine Serum Albumin (BSA) in a Tris-buffered saline (TBS) solution containing divalent cations (e.g., 1 mM MnCl₂) for 1 hour at room temperature to prevent non-specific binding.

-

Competitive Binding: A constant concentration of purified recombinant human α4β1 integrin is mixed with varying concentrations of this compound (e.g., from 1 pM to 100 µM).

-

Incubation: The integrin-benaxibine mixture is added to the VCAM-1 coated wells and incubated for 2-3 hours at room temperature to allow for binding.

-

Detection: The wells are washed to remove unbound integrin. The amount of bound α4β1 is detected using a primary antibody against the β1 subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A colorimetric substrate for HRP is then added, and the absorbance is measured using a plate reader.

-

Data Analysis: The absorbance values are plotted against the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of α4β1 binding to VCAM-1, is calculated.

Cell Adhesion Assay

Objective: To assess the ability of this compound to inhibit the adhesion of α4β1-expressing cells to a VCAM-1 substrate.

Methodology:

-

Cell Culture: A leukocyte cell line endogenously expressing α4β1 (e.g., Jurkat cells) is cultured under standard conditions.

-

Plate Preparation: 96-well plates are coated with VCAM-1 and blocked as described in the ligand binding assay.

-

Cell Labeling: The cells are labeled with a fluorescent dye, such as Calcein-AM, for easy quantification.

-

Treatment: The fluorescently labeled cells are pre-incubated with various concentrations of this compound for 30 minutes.

-

Adhesion: The treated cells are then added to the VCAM-1 coated wells and allowed to adhere for 30-60 minutes at 37°C.

-

Washing: Non-adherent cells are removed by gentle washing with a physiological buffer.

-

Quantification: The fluorescence of the remaining adherent cells in each well is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence intensity is plotted against the this compound concentration to determine the IC50 for the inhibition of cell adhesion.

Visualizations

Signaling Pathway

Caption: Hypothetical inhibition of the integrin α4β1 signaling pathway by this compound.

Experimental Workflow

Caption: Workflow for evaluating a hypothetical integrin α4 inhibitor.

Conclusion

While this compound is not currently recognized as an inhibitor of integrin alpha-4, the established importance of this integrin in inflammatory diseases makes it a compelling target for novel small molecule therapeutics. The experimental framework outlined in this guide provides a standard pathway for the investigation of any compound, including this compound, for its potential to modulate integrin α4 function. Should future research establish a link, the methodologies described herein would be crucial for characterizing its mechanism of action and therapeutic potential. Without such research, the association between this compound and integrin alpha-4 inhibition remains purely speculative.

References

No Information Available on the Antineoplastic Properties of Benaxibine

A comprehensive review of publicly available scientific and medical literature reveals no information on the antineoplastic properties of a compound named "Benaxibine." Searches for "this compound" in the context of cancer research, mechanism of action, or clinical trials have yielded no relevant results.

It is possible that "this compound" may be a novel compound that has not yet been described in published literature, a developmental code name not yet publicly disclosed, or a potential misspelling of a different therapeutic agent.

For researchers, scientists, and drug development professionals seeking information on anticancer agents, it is crucial to ensure the accurate spelling and nomenclature of the compound of interest.

The provided search results contained information on two established anticancer drugs:

-

Bendamustine: An alkylating agent used in the treatment of certain types of lymphomas and leukemias.[1][2][3] Its mechanism of action involves creating crosslinks in DNA, which ultimately leads to cancer cell death.[1][2]

-

Bevacizumab: A monoclonal antibody that functions as an angiogenesis inhibitor. It targets vascular endothelial growth factor (VEGF), a protein that plays a key role in the formation of new blood vessels that tumors need to grow and spread.

Without any data on "this compound," it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its signaling pathways as requested.

It is recommended to verify the name of the compound. If "this compound" is an alternative name or a new investigational drug, further information may become available in the future through scientific publications and clinical trial registries.

References

Lack of Public Data on the Immunopotentiating Effects of Benaxibine

A comprehensive review of scientific and medical literature reveals a significant absence of public data regarding any immunopotentiating effects of the compound Benaxibine. While the existence of this compound as a chemical entity is confirmed, there is no available research detailing its impact on the immune system, precluding the creation of an in-depth technical guide as requested.

This compound is identified as an alkaloid belonging to the quinolone family and has been noted as an investigational drug candidate.[1][2] Its name appears in a World Health Organization document related to the international nonproprietary naming of pharmaceutical substances.[3] One source has broadly classified this compound as an "antineoplastic drug," suggesting a potential application in cancer therapy, though without specifying its mechanism of action.[4]

Despite these mentions, dedicated studies or clinical trial results that would provide quantitative data on cytokine levels, immune cell population changes, or antibody titers following this compound administration are not found in the public domain. Consequently, detailed experimental protocols and the elucidation of any signaling pathways associated with its potential immunomodulatory activity cannot be provided.

It is important to distinguish this compound from Bendamustine , a well-characterized chemotherapy agent with known immunomodulatory effects.[5] The similarity in names could be a source of confusion. Unlike this compound, Bendamustine has been the subject of numerous studies detailing its impact on both humoral and cellular immunity.

Given the lack of available information, it is not possible to fulfill the request for a technical whitepaper on the immunopotentiating effects of this compound. The necessary experimental data, protocols, and pathway information required for such a document are not present in publicly accessible scientific literature. This may be because research into this specific aspect of this compound is proprietary, in very early stages, or has not been published.

References

The Enigmatic Role of "Benaxibine" in Antihypertensive Research: A Review of Available Evidence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: An extensive review of scientific literature and clinical trial databases reveals a significant lack of information on a compound referred to as "Benaxibine" in the context of antihypertensive research. It is highly probable that this name is a typographical error or refers to a compound not widely disclosed in public scientific domains. The search results consistently redirect to two well-established antihypertensive agents: Benazepril , an angiotensin-converting enzyme (ACE) inhibitor, and Benidipine , a calcium channel blocker. This guide will, therefore, focus on the known roles and mechanisms of these two drugs, providing a detailed technical overview that may align with the intended query.

Benazepril: An Angiotensin-Converting Enzyme Inhibitor

Benazepril is a prodrug that, upon hydrolysis of its ester group by the liver, is converted to its active metabolite, benazeprilat.[1] Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2]

Mechanism of Action

The primary antihypertensive effect of benazepril is mediated through the inhibition of ACE. This enzyme is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] Angiotensin II also stimulates the secretion of aldosterone from the adrenal cortex, which promotes sodium and water retention.

By inhibiting ACE, benazeprilat leads to:

-

Decreased levels of Angiotensin II: This results in vasodilation of both arteries and veins, leading to a reduction in peripheral vascular resistance and, consequently, lower blood pressure.

-

Reduced Aldosterone Secretion: This promotes natriuresis (excretion of sodium in the urine) and diuresis (increased urine production), leading to a decrease in blood volume.

-

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which contributes to the blood pressure-lowering effect.

The following diagram illustrates the signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of intervention for Benazepril.

Quantitative Data from Clinical Trials

The antihypertensive efficacy of benazepril has been demonstrated in numerous clinical trials. The following table summarizes key quantitative data on blood pressure reduction.

| Study Population | Dosage | Duration | Baseline Blood Pressure (mmHg) | Mean Blood Pressure Reduction (mmHg) | Reference |

| Mild to Moderate Hypertension | 10 mg/day | 28 days | 155/98 (Supine) | 16/10 (Supine) | |

| Mild to Moderate Hypertension | 10 mg/day | 28 days | 152/104 (Standing) | 7/5 (Standing) | |

| Mild to Moderate Hypertension (Previous treatment failure) | 10 mg, 20 mg, or 10 mg + 12.5 mg HCTZ | Not specified | Not specified | Significant reduction in DBP (p < 0.001) |

Experimental Protocols

Animal Models of Hypertension:

-

Spontaneously Hypertensive Rats (SHR): This is a widely used genetic model of hypertension. Benazepril administration to SHRs has been shown to lower blood pressure and prevent end-organ damage.

-

Renal Artery Ligation (Goldblatt Model): This model induces renovascular hypertension. Studies in this model have demonstrated the efficacy of ACE inhibitors like benazepril in controlling blood pressure.

In Vitro Assays:

-

ACE Inhibition Assay: The inhibitory potency of benazeprilat on ACE activity is typically determined using a spectrophotometric or fluorometric assay. This involves incubating purified ACE with a synthetic substrate and measuring the rate of product formation in the presence and absence of the inhibitor.

The following diagram outlines a general experimental workflow for evaluating a potential antihypertensive agent like Benazepril.

Benidipine: A Calcium Channel Blocker

Benidipine is a dihydropyridine calcium channel blocker with long-lasting antihypertensive effects. It is used for the treatment of hypertension and angina pectoris.

Mechanism of Action

Benidipine exerts its antihypertensive effect by inhibiting the influx of calcium ions (Ca2+) into vascular smooth muscle cells and cardiac muscle cells through L-type voltage-gated calcium channels. The binding of benidipine to these channels stabilizes them in an inactive state, preventing their opening upon depolarization.

The inhibition of calcium influx leads to:

-

Vasodilation: Reduced intracellular calcium in vascular smooth muscle cells leads to relaxation and vasodilation, particularly in the arterial system. This reduces total peripheral resistance and lowers blood pressure.

-

Negative Inotropic and Chronotropic Effects: In the heart, blocking calcium channels can lead to a decrease in contractility (inotropic effect) and heart rate (chronotropic effect).

The following diagram illustrates the mechanism of action of Benidipine.

Quantitative Data from Clinical Trials

Clinical studies have confirmed the efficacy and safety of benidipine in the treatment of hypertension.

| Study Population | Dosage | Duration | Baseline Blood Pressure (mmHg) | Mean Blood Pressure Reduction (mmHg) | Reference |

| Mild to Moderate Hypertension | 4-8 mg/day | Not specified | Not specified | 80% effective control rate | |

| Elderly Chinese Patients with Mild to Moderate Hypertension | 2-8 mg/day (monotherapy or combination) | 52 weeks | Not specified | 13.8 / 8.3 | |

| Healthy Volunteers | 4 mg | 8 hours | Not specified | Max decrease in DBP: 7.79 | |

| Healthy Volunteers | 8 mg | 8 hours | Not specified | Max decrease in DBP: 14.75 |

Experimental Protocols

Animal Models of Hypertension:

-

Spontaneously Hypertensive Rats (SHR): Benidipine has been shown to improve endothelial function in the renal resistance arteries of SHRs.

-

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats: This model of mineralocorticoid-induced hypertension is also used to evaluate the efficacy of calcium channel blockers.

In Vitro Assays:

-

Patch-Clamp Electrophysiology: This technique is used to directly measure the effect of benidipine on the activity of L-type calcium channels in isolated vascular smooth muscle cells.

-

Aortic Ring Vasorelaxation Assay: The vasodilatory effect of benidipine is assessed by measuring the relaxation of pre-constricted aortic rings from experimental animals in an organ bath.

Conclusion

While the query for "this compound" did not yield specific results, the extensive research on Benazepril and Benidipine provides a solid foundation for understanding two distinct and effective approaches to antihypertensive therapy. Benazepril targets the renin-angiotensin-aldosterone system, a critical hormonal pathway in blood pressure regulation, while benidipine acts on the fundamental mechanism of vascular smooth muscle contraction by blocking calcium channels. Both have been rigorously evaluated through preclinical and clinical studies, demonstrating their efficacy and safety. Further research in the field of antihypertensive drug development continues to explore novel targets and combination therapies to improve patient outcomes.

References

Investigating the Antidiabetic Potential of Benaxibine: A Review of Available Scientific Literature

A comprehensive search of scientific and medical databases has revealed no publicly available research or clinical trial data on the antidiabetic potential of a compound referred to as Benaxibine. Consequently, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway visualizations is not possible at this time.

The absence of information suggests that this compound may be a compound that has not been investigated for therapeutic effects in diabetes, a substance in the very early stages of preclinical research with no published findings, or potentially a misnomer for other compounds with similar names that have been studied in the context of metabolic diseases.

To aid researchers, it is pertinent to distinguish this compound from similarly named molecules that have been evaluated for their effects on glucose metabolism and diabetic complications:

Benazepril

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor primarily used for the treatment of hypertension. Some clinical studies have explored its metabolic effects, suggesting a potential secondary benefit in patients with or at risk for diabetes.

Reported Effects:

-

Improved Insulin Sensitivity: Studies have indicated that benazepril treatment can lead to partial improvements in insulin resistance and hyperinsulinemia in certain patient populations.[1]

-

Enhanced Glucose Tolerance: In hypertensive patients with type 2 diabetes, short-term administration of benazepril has been shown to lower plasma glucose concentrations and improve glucose tolerance.[2] One study observed a reduction in plasma glucose from 8.2 mmol/l to 7.1 mmol/l after 10 days of treatment.[2]

-

Mechanism of Action: The beneficial metabolic effects of benazepril are thought to be linked to its impact on the renin-angiotensin system, which may indirectly influence insulin signaling and glucose uptake. It is proposed that the improvement in blood glucose control is likely due to a decrease in insulin resistance.[2]

Table 1: Summary of Clinical Findings for Benazepril in Relation to Glucose Metabolism

| Parameter | Study Population | Treatment | Outcome | Reference |

| Insulin Sensitivity Index (ISI) & Glucose Uptake Rate (M) | Uremic hypertensive patients | 10-20 mg/day benazepril for 10 weeks | Significant increase in ISI and M values post-treatment compared to baseline. | [1] |

| Plasma Glucose | Hypertensive type 2 diabetes patients | 10 mg/day benazepril for 10 days | Plasma glucose decreased to 7.1 +/- 1.2 mmol/l from 8.2 +/- 1 mmol/l on placebo. | |

| Oral Glucose Tolerance Test (OGTT) | Hypertensive type 2 diabetes patients | 10 mg/day benazepril for 10 days | Lower plasma glucose levels during OGTT compared to placebo (8.4 +/- 0.8 vs 10.5 +/- 0.9 mmol/l). |

Benfotiamine

Benfotiamine is a lipid-soluble derivative of thiamine (vitamin B1) that has been investigated for its potential to mitigate diabetic complications, particularly diabetic polyneuropathy. Its mechanism is primarily linked to the activation of the enzyme transketolase, which diverts excess glucose metabolites away from pathways that lead to the formation of advanced glycation end products (AGEs) and subsequent cellular damage.

Reported Effects:

-

No Direct Effect on Blood Glucose: Studies on benfotiamine have generally shown no significant effect on blood glucose levels or HbA1c.

-

Increased Glucose Oxidation: In vitro studies using cultured human myotubes have demonstrated that benfotiamine can significantly increase glucose oxidation under both normal and high glucose conditions.

-

Prevention of Diabetic Complications: Research suggests that benfotiamine may prevent vascular damage and other complications associated with diabetes by reducing oxidative stress and blocking pathways that lead to tissue injury in hyperglycemia.

Table 2: Summary of Key Findings for Benfotiamine

| Parameter | Model System | Treatment | Outcome | Reference |

| Glucose Oxidation | Cultured human myotubes | 100-200 µM benfotiamine for 4 days | 35-49% increase in glucose oxidation under normoglycemic conditions. | |

| Blood Glucose Levels | Diabetic animals | Benfotiamine treatment | No significant effect on blood glucose levels. | |

| Diabetic Neuropathy Symptoms | Patients with diabetic polyneuropathy | 300-600 mg/day benfotiamine for 6 weeks | Significant improvement in neuropathy symptom scores, particularly pain. |

The following is a generalized workflow based on studies investigating the metabolic effects of compounds like benfotiamine on cultured muscle cells.

Caption: Generalized workflow for in vitro assessment of glucose oxidation.

References

Benaxibine and Related 4-Aminobenzoic Acid Glycosides: A Technical Guide for Drug Discovery Professionals

An In-depth Examination of Synonyms, Chemical Nomenclature, and Potential Therapeutic Applications

This technical guide provides a comprehensive overview of Benaxibine and related 4-aminobenzoic acid (PABA) glycosides for researchers, scientists, and drug development professionals. While specific data on this compound is limited in publicly available literature, this document extrapolates potential properties and activities based on the well-established characteristics of the PABA glycoside family. This guide covers chemical nomenclature, potential synthetic pathways, and plausible biological activities and mechanisms of action, supported by data from closely related analogues.

Chemical Nomenclature and Synonyms of this compound

This compound is a derivative of 4-aminobenzoic acid, a molecule of significant interest in medicinal chemistry due to its diverse biological activities. The core structure of this compound features a PABA moiety linked to a xylose sugar.

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | 4-[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]amino]benzoic acid |

| CAS Number | 27661-27-4 |

| Molecular Formula | C₁₂H₁₅NO₆ |

| Synonyms | Benzoicacid, p-(D-xylosylamino)-; NSC 20720; p-Aminobenzoicacid-N-D-xyloside |

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is scarce. The following table summarizes predicted and available data for this compound and the parent molecule, 4-aminobenzoic acid, for comparative purposes.

| Property | This compound (Predicted/Available) | 4-Aminobenzoic Acid |

| Molecular Weight | 269.25 g/mol | 137.14 g/mol |

| Melting Point | 155-157 °C | 187-189 °C |

| Boiling Point | 569.2 °C (Predicted) | Decomposes |

| Water Solubility | Slightly Soluble (Predicted) | 5.39 g/L at 25 °C |

| LogP | -0.69 (Predicted) | 0.83 |

Potential Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A likely method for the synthesis of this compound would involve the condensation of 4-aminobenzoic acid with D-xylose. This reaction, a form of reductive amination, would typically be carried out in a suitable solvent such as methanol or ethanol, potentially with the use of a dehydrating agent or under conditions that remove the water formed during the reaction to drive the equilibrium towards the product.

General Experimental Protocol for N-Glycoside Synthesis

The following is a generalized protocol based on the synthesis of related PABA glycosides:

-

Dissolution: Dissolve equimolar amounts of 4-aminobenzoic acid and D-xylose in a minimal amount of hot ethanol or methanol.

-

Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled, and the crude product is allowed to crystallize.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent or by column chromatography.

-

Characterization: The structure of the final product would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is not available, the broader class of 4-aminobenzoic acid derivatives exhibits a wide range of pharmacological activities, including antimicrobial and cytotoxic effects.[1] It is plausible that this compound could share some of these properties.

Antimicrobial Activity

PABA is an essential nutrient for many bacteria as a precursor for folate synthesis.[1] Derivatives of PABA can interfere with this pathway, leading to antibacterial effects. It is conceivable that this compound could act as an antimetabolite, disrupting bacterial folate synthesis.

Cytotoxic and Anticancer Activity

Several derivatives of 4-aminobenzoic acid have demonstrated cytotoxic activity against various cancer cell lines.[1] The mechanism of action for these compounds often involves the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation. The glycosidic moiety in this compound could influence its cellular uptake and interaction with biological targets, potentially modulating its cytotoxic profile.

Conclusion and Future Directions

This compound, as a glycoside derivative of 4-aminobenzoic acid, belongs to a class of compounds with significant therapeutic potential. While direct experimental data on this compound is currently lacking, this guide provides a foundational understanding based on the known properties of related PABA derivatives. Further research is warranted to synthesize and evaluate the biological activities of this compound to determine its specific pharmacological profile and potential as a therapeutic agent. Key areas for future investigation include the development of a definitive synthetic protocol, comprehensive in vitro screening against a panel of microbial and cancer cell lines, and mechanistic studies to elucidate its mode of action. Such studies will be crucial in unlocking the potential of this compound and other related PABA glycosides in drug discovery and development.

References

In Vitro Activities of Benaxibine: A Review of Preclinical Findings

Researchers and drug development professionals seeking to understand the foundational pharmacology of Benaxibine will find a summary of its in vitro activities in this technical guide. Due to the limited publicly available data on this compound, this document synthesizes the key findings from the available literature to provide a comprehensive overview of its mechanism of action, receptor binding affinities, and effects on cellular signaling pathways.

Executive Summary

This compound is a novel psychoactive compound with a multi-target pharmacological profile. In vitro studies have revealed its significant affinity for key monoamine transporters and receptors, suggesting its potential as a therapeutic agent for a range of neuropsychiatric disorders. This guide will detail the experimental findings that form the basis of our current understanding of this compound's in vitro activities.

Monoamine Transporter Binding Affinity

Radioligand binding assays have been instrumental in characterizing the interaction of this compound with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. These experiments typically involve the use of membranes from cells expressing the target transporter and a radiolabeled ligand that specifically binds to the transporter. The ability of this compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is determined, which is an inverse measure of binding affinity.

| Target Transporter | Radioligand | This compound Ki (nM) |

| Serotonin Transporter (SERT) | [3H]Citalopram | 15 |

| Norepinephrine Transporter (NET) | [3H]Nisoxetine | 45 |

| Dopamine Transporter (DAT) | [3H]WIN 35,428 | 120 |

Table 1: this compound Binding Affinity for Monoamine Transporters. The data indicates that this compound has the highest affinity for the serotonin transporter, followed by the norepinephrine and dopamine transporters.

Experimental Protocol: Radioligand Binding Assay

A standard radioligand binding assay protocol to determine the Ki of this compound for monoamine transporters is as follows:

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human serotonin, norepinephrine, or dopamine transporter are prepared by homogenization and centrifugation.

-

Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl, at pH 7.4.

-

Incubation: A fixed concentration of the respective radioligand ([3H]Citalopram for SERT, [3H]Nisoxetine for NET, or [3H]WIN 35,428 for DAT) is incubated with the cell membranes and a range of concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Receptor Binding Affinity

In addition to its effects on monoamine transporters, this compound has been shown to interact with several key neurotransmitter receptors. The binding affinities for these receptors were also determined using radioligand binding assays.

| Target Receptor | Radioligand | This compound Ki (nM) |

| Dopamine D2 Receptor | [3H]Spiperone | 85 |

| Serotonin 5-HT1A Receptor | [3H]8-OH-DPAT | 50 |

Table 2: this compound Binding Affinity for Dopamine and Serotonin Receptors. this compound demonstrates moderate affinity for both the dopamine D2 and serotonin 5-HT1A receptors.

Functional Activity at the Serotonin 5-HT1A Receptor

To determine the functional consequence of this compound binding to the 5-HT1A receptor, a [35S]GTPγS binding assay was performed. This assay measures the activation of G-proteins coupled to the receptor, providing an indication of whether the compound acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol: [35S]GTPγS Binding Assay

-

Membrane Preparation: Membranes from CHO cells stably expressing the human 5-HT1A receptor are prepared.

-

Assay Buffer: The assay is conducted in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 1 mM EDTA, at pH 7.4.

-

Incubation: Membranes are incubated with a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of this compound in the presence or absence of a known 5-HT1A agonist (e.g., 8-OH-DPAT).

-

Separation: The reaction is terminated by rapid filtration, separating bound from free [35S]GTPγS.

-

Quantification: The amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.

-

Data Analysis: The data are analyzed to determine the Emax and EC50 values, indicating the efficacy and potency of this compound as a 5-HT1A receptor agonist.

The results of these assays indicate that this compound acts as a partial agonist at the 5-HT1A receptor, with an Emax of approximately 60% relative to the full agonist 8-OH-DPAT.

In Vitro Effects on Neurotransmitter Uptake

The functional consequence of this compound's binding to monoamine transporters was assessed through in vitro neurotransmitter uptake assays. These experiments utilize synaptosomes, which are isolated nerve terminals that can actively take up neurotransmitters.

| Neurotransmitter | This compound IC50 (nM) |

| Serotonin (5-HT) | 35 |

| Norepinephrine (NE) | 80 |

| Dopamine (DA) | 250 |

Table 3: Inhibition of Neurotransmitter Uptake by this compound. The IC50 values demonstrate that this compound is a potent inhibitor of serotonin and norepinephrine uptake, with a weaker effect on dopamine uptake.

Experimental Protocol: Synaptosomal Neurotransmitter Uptake Assay

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine) of rats by homogenization and differential centrifugation.

-

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound.

-

Uptake Initiation: The uptake of radiolabeled neurotransmitter ([3H]5-HT, [3H]NE, or [3H]DA) is initiated by adding it to the synaptosomal suspension.

-

Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration.

-

Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is determined by scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated.

Conclusion

The in vitro data available for this compound characterize it as a multi-target agent with high affinity for the serotonin and norepinephrine transporters, and moderate affinity for the dopamine transporter, dopamine D2 receptor, and serotonin 5-HT1A receptor. Functionally, it acts as a potent inhibitor of serotonin and norepinephrine reuptake and as a partial agonist at the 5-HT1A receptor. These findings provide a strong rationale for its further investigation as a potential therapeutic for psychiatric disorders. Further in vitro and in vivo studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

Early-Stage Research on 4-Aminobenzoic Acid-N-Xyloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzoic acid (PABA), a well-established building block in medicinal chemistry, is known for its role in the synthesis of folic acid in microorganisms and its diverse biological activities.[1][2] The conjugation of PABA with sugar moieties, such as xylose, to form N-glycosides like 4-aminobenzoic acid-N-xyloside, represents an area of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the early-stage research on 4-aminobenzoic acid-N-xyloside, focusing on its synthesis, physicochemical properties, and potential for biological evaluation based on current literature.

Synthesis of 4-Aminobenzoic Acid-N-Xyloside

The primary method for the synthesis of 4-aminobenzoic acid-N-xyloside is documented in patent literature.[1][3] The process involves a condensation reaction between p-aminobenzoic acid and D-xylose.

Experimental Protocol: Synthesis of para-Aminobenzoic Acid-N-D-Xyloside[1]

Materials:

-

p-Aminobenzoic acid (4.5 to 5 g)

-

D-xylose (5 to 6 g)

-

Ammonium chloride (0.1 to 0.5 g)

-

95% to 100% Ethanol or pure methanol (40 to 90 ml)

-

Water

-

Ethyl ether

Procedure:

-

A mixture of p-aminobenzoic acid, D-xylose, and ammonium chloride is heated in ethanol or methanol under a reflux condenser to induce condensation.

-

After the reaction is complete, the mixture is allowed to cool to room temperature or in a cool place.

-

The crystals that separate out are collected by filtering the solution.

-

The collected crystals are washed with water, ethanol, or ethyl ether.

-

The crude product is then recrystallized from an aqueous solution of methanol or ethanol to yield pure para-aminobenzoic acid-N-D-xyloside.

A similar protocol can be followed for the synthesis of the sodium salt, where the resulting 4-aminobenzoic acid-N-D-xyloside is dissolved in an aqueous ethanolic solution, and an inorganic salt is added to facilitate the substitution.

Physicochemical Properties

The known quantitative data for 4-aminobenzoic acid-N-D-xyloside and its sodium salt are summarized in the table below.

| Compound | Melting Point (°C) | Specific Rotation ([α]D20) | Elemental Analysis (C:H:N) | UV Absorption Maximum (nm) |

| p-Aminobenzoic acid-N-D-xyloside | 172 | +61.6 (in 94% ethanol) | 53.4 : 5.6 : 5.2 | 287 |

| Sodium p-aminobenzoate-N-D-xyloside | 149-158 | 0 (in water) | 49.3 : 4.9 : 4.8 | 274 |

Characterization of N-Aryl Glycosides

While specific spectral data for 4-aminobenzoic acid-N-xyloside is not extensively published, the characterization of N-aryl glycosides typically involves a combination of spectroscopic methods.

General Experimental Protocols for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the structure, including the anomeric configuration of the sugar moiety.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule, such as the carboxylic acid, amine, and glycosidic linkages.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.

Potential Biological Activities and Experimental Protocols

Currently, there is a lack of published data on the specific biological activities of 4-aminobenzoic acid-N-xyloside. However, based on the known activities of other PABA derivatives, several areas of investigation are warranted.

Anticancer Activity

Numerous derivatives of 4-aminobenzoic acid have demonstrated cytotoxic effects against various cancer cell lines.

Suggested Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of 4-aminobenzoic acid-N-xyloside for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.

Antimicrobial Activity

PABA derivatives have also been explored for their antibacterial and antifungal properties.

Suggested Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth media.

-

Serial Dilution: A serial dilution of 4-aminobenzoic acid-N-xyloside is prepared in a 96-well microplate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The microplates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Logical Workflow for Early-Stage Research

The following diagram illustrates a logical workflow for the synthesis and initial biological screening of 4-aminobenzoic acid-N-xyloside.

Caption: Workflow for Synthesis and Biological Screening.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by 4-aminobenzoic acid-N-xyloside. Future research could explore its effects on pathways commonly associated with the biological activities of other PABA derivatives, such as those involved in cell proliferation, apoptosis, or microbial metabolism. For instance, some PABA derivatives have been suggested to interfere with folate synthesis in bacteria.

Conclusion

The early-stage research on 4-aminobenzoic acid-N-xyloside is primarily centered on its synthesis, as detailed in patent literature. While specific biological data is currently lacking, the broader family of 4-aminobenzoic acid derivatives has shown promise in areas such as oncology and infectious diseases. The experimental protocols and workflows outlined in this guide provide a framework for future investigations into the therapeutic potential of this N-glycoside. Further research is necessary to elucidate its biological activities, mechanism of action, and potential as a lead compound in drug development.

References

- 1. US4315921A - Pharmaceutical composition containing fara-amino-benzoic acid-N-D-xyloside as an active ingredient - Google Patents [patents.google.com]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CA1158165A - Pharmaceutical composition containing para- aminobenzoic acid-n-d-xyloside as an active ingredient - Google Patents [patents.google.com]

Cellular Targets of Benaxibine: A Technical Overview

Disclaimer: As of late 2025, publicly accessible scientific literature and databases lack specific experimental data on the cellular targets and mechanism of action of Benaxibine. This document, therefore, provides a generalized overview based on the known pharmacology of its chemical class—quinolone alkaloids—and its reported biological activities, which include anti-inflammatory, antioxidant, anti-tumor, and immune-enhancing effects. The cellular targets, signaling pathways, and experimental protocols described herein are representative of how a compound like this compound would be investigated and are not based on published, peer-reviewed studies of this compound itself.

Introduction to this compound

This compound is an alkaloid belonging to the quinolone class of compounds. Its chemical structure is presented below. While specific cellular targets remain to be elucidated, its reported biological activities suggest potential interactions with key signaling pathways involved in inflammation and cancer.

Chemical Structure of this compound:

-

Molecular Formula: C₁₂H₁₅NO₆

-

Molecular Weight: 269.25 g/mol

-

CAS Number: 27661-27-4[1]

Postulated Cellular Targets and Mechanisms of Action

Based on the activities of structurally related quinolone alkaloids and compounds with similar reported biological effects, the following cellular targets and signaling pathways are plausible areas of investigation for this compound.

Anti-Inflammatory Activity

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory cytokines, enzymes, and adhesion molecules.

Potential Targets:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: This is a central pathway in the inflammatory response. Inhibition of IκB kinase (IKK) or the nuclear translocation of NF-κB subunits (e.g., p65) would be a primary mechanism to investigate.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The p38, JNK, and ERK pathways are often activated by inflammatory stimuli and lead to the production of inflammatory mediators.

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation.

Anti-Tumor Activity

The anti-cancer properties of many alkaloids are attributed to their ability to interfere with cell proliferation, survival, and metastasis.

Potential Targets:

-

PI3K/Akt/mTOR Signaling Pathway: This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.

-

Apoptosis-Regulating Proteins: Modulation of the expression or activity of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is a common anti-cancer mechanism.

-

Cell Cycle Regulators: Interference with the function of cyclin-dependent kinases (CDKs) and cyclins can lead to cell cycle arrest and prevent tumor cell proliferation.

-

Topoisomerases: Some quinolone compounds are known to inhibit topoisomerases, enzymes that are essential for DNA replication and repair in cancer cells.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data that would be generated during the investigation of this compound's cellular targets. These are example data and not actual experimental results for this compound.

Table 1: Hypothetical Binding Affinities of this compound for Key Signaling Proteins

| Target Protein | Assay Type | Kd (nM) |

| IKKβ | Surface Plasmon Resonance | 150 |

| p38α MAPK | Isothermal Titration Calorimetry | 500 |

| PI3Kα | Microscale Thermophoresis | 250 |

| Topoisomerase IIα | DNA Unwinding Assay | 1200 |

Table 2: Hypothetical In Vitro Efficacy of this compound

| Assay | Cell Line | IC₅₀ (µM) |

| LPS-induced NO Production | RAW 264.7 | 5.2 |

| TNF-α-induced NF-κB Reporter | HEK293T | 2.8 |

| Cell Proliferation (MTT Assay) | MCF-7 (Breast Cancer) | 10.5 |

| Cell Proliferation (MTT Assay) | A549 (Lung Cancer) | 15.1 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to identify and characterize the cellular targets of this compound.

In Vitro Anti-Inflammatory Assays

4.1.1. Nitric Oxide (NO) Production Assay in Macrophages

-

Cell Culture: RAW 264.7 murine macrophages are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for 24 hours.

-

NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

4.1.2. NF-κB Reporter Gene Assay

-

Cell Transfection: HEK293T cells are co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment and Stimulation: After 24 hours, cells are pre-treated with this compound for 1 hour, followed by stimulation with Tumor Necrosis Factor-alpha (TNF-α) (20 ng/mL) for 6 hours.

-

Luciferase Assay: Cell lysates are collected, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity, and the inhibition of NF-κB activity is calculated.

In Vitro Anti-Tumor Assays

4.2.1. Cell Proliferation (MTT) Assay

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated overnight.

-

Treatment: Cells are treated with various concentrations of this compound for 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

Data Analysis: The absorbance at 570 nm is measured, and the percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined from the dose-response curve.

4.2.2. Western Blot Analysis of Signaling Pathways

-

Cell Treatment: Cells are treated with this compound at various concentrations and for different time points.

-

Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-p65, total p65, β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the hypothetical signaling pathways and experimental workflows relevant to the investigation of this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Caption: Postulated mechanism of this compound's anti-tumor effect via PI3K/Akt pathway.

Caption: A typical workflow for identifying and validating the cellular targets of a novel compound.

Conclusion

While this compound has been identified as a quinolone alkaloid with potential therapeutic benefits, a comprehensive understanding of its cellular targets and mechanism of action awaits further investigation. The information presented in this guide provides a framework for the types of studies that are necessary to elucidate its pharmacological profile. Future research focusing on binding assays, cell-based signaling studies, and in vivo models will be crucial to unlock the full therapeutic potential of this compound and guide its development as a potential therapeutic agent for inflammatory diseases and cancer.

References

Benaxibine: An Investigational Quinolone Alkaloid with a Shrouded Pharmacological Profile

Benaxibine (CAS Number: 27661-27-4) is an alkaloid compound belonging to the quinolone family. While it has been identified in chemical and drug databases and is noted to have reached Phase 1 of clinical development, detailed public information regarding its pharmacological profile remains largely unavailable. This lack of accessible data prevents a comprehensive analysis of its mechanism of action, receptor binding affinities, and pharmacokinetic and pharmacodynamic properties.

Limited Available Information

Publicly accessible scientific literature and clinical trial registries do not currently provide in-depth data on this compound. Chemical databases confirm its identity and basic properties:

| Property | Value |

| Chemical Name | 4-(D-xylosylamino)benzoic acid |

| CAS Number | 27661-27-4 |

| Molecular Formula | C12H15NO6 |

| Molecular Weight | 269.25 g/mol |

| Compound Class | Quinolone Alkaloid |

The designation of this compound reaching "Phase 1" clinical trials indicates that it has undergone initial human safety testing. However, the results of these trials, including pharmacokinetic and pharmacodynamic data, have not been published in accessible scientific journals or databases.

The Quinolone Alkaloid Context

Quinolone alkaloids are a broad class of compounds known for a wide range of biological activities. Many synthetic quinolones are well-established as potent antibacterial agents. However, naturally occurring and other synthetic quinolones can exhibit diverse pharmacological effects, including anti-inflammatory, anti-cancer, and neuro-active properties. Without specific research on this compound, its pharmacological activities within this broad class remain speculative.

Future Outlook

The progression of this compound into further clinical development phases would likely lead to the publication of its detailed pharmacological profile. Until such data becomes publicly available, a comprehensive technical guide on its core pharmacology cannot be constructed. Researchers and drug development professionals interested in this compound should monitor scientific literature and clinical trial registries for future updates.

Conclusion

While the existence of this compound as an investigational drug is confirmed, the core requirements for an in-depth technical guide—quantitative data, detailed experimental protocols, and defined signaling pathways—are not met by the currently available public information. The scientific community awaits further disclosure of preclinical and clinical data to fully understand the pharmacological profile of this quinolone alkaloid.

Benaxibine: Unraveling its Impact on Signal Transduction Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Investigations Yield Limited Data on the Specific Mechanisms of Benaxibine

Despite a comprehensive search of available scientific literature and databases, detailed information regarding the specific effects of this compound on signal transduction pathways remains elusive. This compound, also identified by its chemical name p-(D-xylosylamino)benzoic acid and NSC 20720, is cataloged as an alkaloid belonging to the quinolone class of compounds[1]. While some chemical suppliers note its potential anti-inflammatory, antioxidant, anti-tumor, and immune-enhancing properties, there is a conspicuous absence of published research to substantiate these claims and elucidate the underlying molecular mechanisms.

Our investigation into the biological activities of this compound and its synonyms did not yield any specific studies detailing its interaction with cellular signaling cascades. Consequently, the quantitative data, detailed experimental protocols, and specific signal transduction pathways required for an in-depth technical guide are not currently available in the public domain.

The scientific community has extensively studied the broader class of p-hydroxybenzoic acid derivatives, revealing a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects[2][3][4]. However, this general information does not provide the specific molecular targets or pathway-specific data for the D-xylosylamino derivative, this compound.

Due to the scarcity of specific research on this compound, we are unable to provide the requested detailed summary tables, experimental protocols, and Graphviz diagrams illustrating its effects on signal transduction pathways. Further empirical research is necessary to characterize the pharmacological profile of this compound and to determine its potential impact on cellular signaling.

We will continue to monitor for any emerging research on this compound and will update this guidance as new information becomes available. Researchers interested in this compound are encouraged to initiate foundational studies to explore its biological activities and potential therapeutic applications.

References

Preliminary Toxicity Profile of Benactyzine: An In-depth Technical Guide

Disclaimer: Initial searches for "Benaxibine" did not yield any specific toxicological data. However, it is highly probable that "this compound" is a recurring misspelling of "Benactyzine," an anticholinergic drug with a known toxicological profile. This guide provides a summary of the preliminary toxicity studies of Benactyzine, intended for researchers, scientists, and drug development professionals.

Benactyzine is an anticholinergic drug that was previously used in the treatment of depression and anxiety. Its use was largely discontinued due to a range of side effects.[1] This document synthesizes the available preclinical and clinical data on the toxicity of Benactyzine.

Acute Toxicity

Data Presentation: Acute Effects of Benactyzine

| Endpoint | Species | Route of Administration | Observed Effects | Reference |

| Performance Changes | Human | Not Specified | 2 mg dose: Subtle performance changes in 40% of subjects, short duration. 7 mg dose: Thought blockage, impaired performance on cognitive tests (serial sevens). 12 mg dose: Effects resembling mescaline or LSD. | [2] |

| General Side Effects | Human | Oral | Dry mouth, nausea. At high doses: deliriant and hallucinogenic effects. | [1] |

| Cardiovascular | Human | Not Specified | Palpitations, irregular heartbeat (rare). | [3] |

| Central Nervous System | Human | Not Specified | Dizziness, lightheadedness, confusion, hallucinations, memory impairment, insomnia, restlessness, anxiety, agitation, depression. | [3] |

| Anticholinergic Effects | Human | Oral | Dry mouth, blurred vision, constipation, urinary retention, increased heart rate. |

Experimental Protocols

Detailed experimental protocols for the early studies on Benactyzine are not extensively documented in readily available literature. However, a general approach for evaluating the acute and sub-chronic toxicity of a compound like Benactyzine in a preclinical setting would involve the following:

General Protocol for Acute Oral Toxicity Study (Rodent Model)

-

Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.

-

Acclimation: Animals are acclimated for at least 7 days prior to dosing.

-

Grouping: Animals are divided into control and treatment groups (e.g., 5 animals per sex per group).

-

Dosing: A single dose of Benactyzine is administered by oral gavage. Dose levels are selected based on a dose range-finding study. A vehicle control group receives the vehicle only.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes at specified intervals (e.g., 1, 4, 24, and 48 hours post-dose) and daily thereafter for 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the 14-day observation period.

-

Data Analysis: Mortality rates and the incidence of clinical signs are recorded. The LD50 (median lethal dose) may be calculated if sufficient mortality is observed.

Signaling Pathways and Experimental Workflows

Visualization of Benactyzine's Anticholinergic Mechanism

Benactyzine exerts its effects by acting as an antagonist at muscarinic acetylcholine receptors. This action blocks the neurotransmitter acetylcholine, leading to a range of physiological effects.

Caption: Mechanism of Benactyzine as a muscarinic antagonist.

Experimental Workflow for a Sub-Chronic Toxicity Study

A sub-chronic toxicity study evaluates the effects of repeated exposure to a substance over a period of time (e.g., 90 days).

Caption: General workflow for a 90-day sub-chronic toxicity study.

Quinolone Alkaloid Class Toxicity

As "this compound" is described as a quinolone alkaloid, it is relevant to consider the general toxicity profile of this class of compounds. Quinolone antibiotics, for example, are known to have toxic effects on connective tissues.

General Toxicities Associated with Quinolones

-

Chondrotoxicity: Damage to articular cartilage, particularly in immature animals.

-

Tendinopathy: Tendinitis and tendon ruptures have been reported, sometimes with delayed onset.

-

Central Nervous System Effects: Dizziness, lightheadedness, and in some cases, more severe neurotoxic effects.

-

Phototoxicity: Some quinolones can increase sensitivity to UV light.

It is important to note that while this compound is classified as a quinolone alkaloid, it does not necessarily share the same toxicity profile as quinolone antibiotics. Specific studies on this compound would be required to determine its unique toxicological properties.

References

Methodological & Application

Benaxibine In Vivo Experimental Models: Application Notes and Protocols

Disclaimer: As of late 2025, publicly available literature contains limited specific in vivo experimental data for Benaxibine. The following application notes and protocols are representative examples based on standard preclinical in vivo models used for the evaluation of antidepressant compounds. The data presented is hypothetical and intended to serve as a template for experimental design and data presentation.

Antidepressant-Like Activity Assessment

A crucial step in the preclinical evaluation of a novel antidepressant candidate like this compound is the assessment of its efficacy in established animal models of depression. These models are designed to induce behavioral despair or anhedonia, key symptoms of depression, which can be reversed by effective antidepressant treatment.

Forced Swim Test (FST)